4-Chloro-1,1,1-trifluoro-6-methylhepta-3,6-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1,1,1-trifluoro-6-methylhepta-3,6-dien-2-one is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, a chloro substituent, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,1,1-trifluoro-6-methylhepta-3,6-dien-2-one can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyl-6-trifluoromethyl-2,3-dihydro-4-pyrones with ammonia, which yields 4-amino-1,1,1-trifluoro-6-methylhepta-3,5-dien-2-ones . Another method involves the cyclization of 1,1,1-trifluoro-2-hydroxy-6-methylhepta-2,5-dien-4-one and 6-chloro-1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, reaction conditions, and purification techniques, would apply to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,1,1-trifluoro-6-methylhepta-3,6-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-Chloro-1,1,1-trifluoro-6-methylhepta-3,6-dien-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1,1,1-trifluoro-6-methylhepta-3,6-dien-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl and chloro groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The conjugated diene system allows for cycloaddition reactions, which are important in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,1,1-trifluoro-6-methylhepta-3,5-dien-2-one: Similar structure but with an amino group instead of a chloro group.
1,1,1-Trifluoro-2-hydroxy-6-methylhepta-2,5-dien-4-one: Contains a hydroxy group instead of a chloro group.
6-Chloro-1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one: Similar structure with a hydroxy group and a different position of the double bonds.
Properties
CAS No. |
872885-25-1 |
---|---|
Molecular Formula |
C8H8ClF3O |
Molecular Weight |
212.59 g/mol |
IUPAC Name |
4-chloro-1,1,1-trifluoro-6-methylhepta-3,6-dien-2-one |
InChI |
InChI=1S/C8H8ClF3O/c1-5(2)3-6(9)4-7(13)8(10,11)12/h4H,1,3H2,2H3 |
InChI Key |
FOAIYQUTGRPDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(=CC(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.